Lipophilicity (XLogP3-AA) Differential: CAS 5850-48-6 vs. Unsubstituted Parent Benzamide (CAS 39837-09-7)
The computed XLogP3-AA value for 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is 2.3, compared to 1.4 for the unsubstituted parent N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 39837-09-7), representing a 0.9 log unit increase in lipophilicity attributable to the combined electron-withdrawing effects of the chloro and nitro substituents [1]. This difference translates to approximately an 8-fold increase in calculated octanol/water partition coefficient, significantly affecting passive membrane permeability predictions, in-cell assay behavior, and chromatographic retention in purification workflows [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 39837-09-7): XLogP3-AA = 1.4 |
| Quantified Difference | Δ XLogP3-AA = +0.9 log units (~8-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
A 0.9 log unit difference in XLogP3-AA has substantial implications for membrane permeability, protein binding, and assay compatibility—substituting the unsubstituted parent compound will yield systematically different cellular uptake and bioactivity readouts in cell-based assays.
- [1] PubChem. (2026). Compound Summary for CID 3136348 (CAS 5850-48-6) and CID for N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 39837-09-7): Computed Properties. National Center for Biotechnology Information. Retrieved via https://pubchem.ncbi.nlm.nih.gov/ View Source
